molecular formula C9H20O2 B3036575 1,1-Diethoxy-2-methylbutane CAS No. 3658-94-4

1,1-Diethoxy-2-methylbutane

Cat. No.: B3036575
CAS No.: 3658-94-4
M. Wt: 160.25 g/mol
InChI Key: PAPSQZAQCBGYCJ-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-methylbutane: is an organic compound with the molecular formula C₉H₂₀O₂ butyraldehyde, 2-methyl-, diethyl acetal . This compound is a derivative of butane and is characterized by the presence of two ethoxy groups attached to the first carbon atom and a methyl group attached to the second carbon atom of the butane chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-methylbutane can be synthesized through the acetalization of 2-methylbutyraldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves mixing the aldehyde with ethanol and adding a small amount of acid, such as sulfuric acid or p-toluenesulfonic acid , to catalyze the reaction. The mixture is then heated under reflux to facilitate the formation of the acetal .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethoxy-2-methylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-Diethoxy-2-methylbutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and as a protecting group for aldehydes.

    Biology: The compound is used in studies involving the metabolism of acetals and their biological effects.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs that can release active aldehyde compounds in vivo.

    Industry: this compound is used in the fragrance industry as a component of various perfumes and flavorings.

Mechanism of Action

The mechanism of action of 1,1-diethoxy-2-methylbutane involves its conversion to 2-methylbutyraldehyde through hydrolysis. The aldehyde can then participate in various biochemical pathways, including oxidation to form 2-methylbutyric acid. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1,1-Diethoxy-2-methylbutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable acetals makes it valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

1,1-diethoxy-2-methylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-5-8(4)9(10-6-2)11-7-3/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPSQZAQCBGYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019579
Record name 1,1-Diethoxy-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3658-94-4
Record name 1,1-Diethoxy-2-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3658-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diethoxy-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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